2-(4-(methylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-(Methylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a nitrophenyl group, and a methylsulfonylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction, where a phenyl ring is treated with methylsulfonyl chloride in the presence of a base such as pyridine.
Coupling Reactions: The final step involves coupling the thiazole derivative with the nitrophenyl and methylsulfonylphenyl groups using appropriate coupling agents and conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methylsulfonyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro and methylsulfonyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
2-(4-(Methylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl group may facilitate binding to active sites, while the thiazole ring can interact with hydrophobic pockets. The methylsulfonyl group may enhance the compound’s solubility and stability.
Comparison with Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide: Lacks the nitro group, which may result in different biological activities.
2-(4-(Methylsulfonyl)phenyl)-N-(4-(2-nitrophenyl)thiazol-2-yl)acetamide: Similar structure but with the nitro group in a different position, potentially altering its reactivity and interactions.
Uniqueness: The presence of both the nitrophenyl and methylsulfonyl groups in 2-(4-(methylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide makes it unique in terms of its chemical reactivity and potential biological activities. The specific arrangement of these functional groups can lead to distinct interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-28(25,26)15-7-5-12(6-8-15)9-17(22)20-18-19-16(11-27-18)13-3-2-4-14(10-13)21(23)24/h2-8,10-11H,9H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZIOAYRAPRYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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